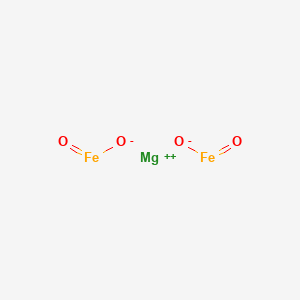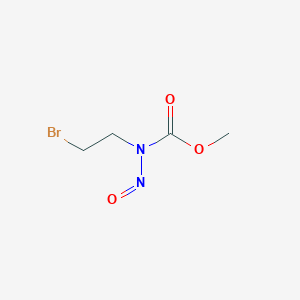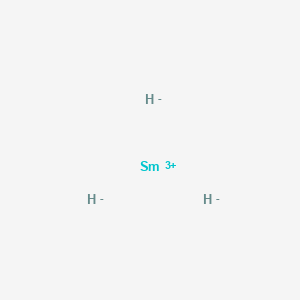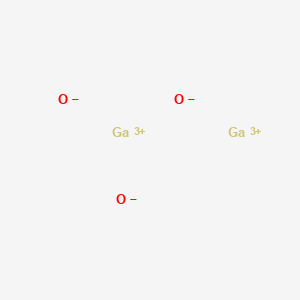
氧化镓
描述
Gallium oxide, also known as gallium trioxide or gallium sesquioxide, is an inorganic compound with the chemical formula Ga₂O₃. It is a white crystalline powder that is insoluble in water but soluble in most acids. Gallium oxide is an ultra-wide-bandgap semiconductor, making it a promising material for various applications in power electronics, phosphors, and gas sensing .
科学研究应用
Gallium oxide has a wide range of scientific research applications, including:
Power Electronics: Due to its large bandgap and high breakdown voltage, gallium oxide is used in high-power and high-frequency electronic devices.
Phosphors: It is used in phosphor materials for lighting and display technologies.
Gas Sensing: Gallium oxide is employed in gas sensors due to its sensitivity to various gases.
Optoelectronics: Its transparency and wide bandgap make it suitable for optoelectronic devices such as ultraviolet photodetectors.
Catalysis: Gallium oxide is used as a catalyst in various chemical reactions, including the oxidation of hydrocarbons.
作用机制
Target of Action
Gallium oxide (Ga2O3) is an ultra-wide bandgap semiconductor material . Its primary targets are electronic devices, particularly power electronics, phosphors, and gas sensors . The compound has several polymorphs, of which the monoclinic β-phase is the most stable . The β-phase’s bandgap of 4.7–4.9 eV and large-area, native substrates make it a promising competitor to GaN and SiC-based power electronics applications and solar-blind UV photodetectors .
Mode of Action
Gallium oxide interacts with its targets by leveraging its unique electrical and optical properties. The band gap of gallium oxide is 4.8 eV, which is far greater than the band gap of other semiconductor materials, like Silicon (1.1 eV), SiC (3.26 eV) and GaN (3.4 eV) . This allows gallium oxide to perform better than GaN and SiC in terms of low resistance electrical contacts . The presence of point defects in the structure of gallium oxide contributes to its high electrical conductivity .
Biochemical Pathways
While gallium oxide is primarily used in electronics, it has also shown potential in biomedical applications . For example, gallium oxide nanomaterials can be applied as multifunctional drug carriers because they can carry drugs and penetrate cell membranes . .
Pharmacokinetics
It’s worth noting that ga2o3 is soluble in most acids and alkalis but is stable and insoluble in water .
Result of Action
The result of gallium oxide’s action is largely dependent on its application. In electronics, its wide bandgap and high critical field allow for reduced power losses and increased efficiency . In biomedical applications, gallium oxide can serve as a drug carrier, enabling the distribution of drugs inside cells .
Action Environment
The action of gallium oxide can be influenced by environmental factors. For instance, the synthesis methods can impact the morphology and size of gallium oxide nanostructures, which in turn can affect their properties . Additionally, the performance of gallium oxide-based devices can be affected by factors such as temperature and pressure .
准备方法
Synthetic Routes and Reaction Conditions: Gallium oxide can be synthesized through several methods, including:
Precipitation: Gallium trioxide is precipitated in hydrated form upon neutralization of acidic or basic solutions of gallium salts.
Thermal Decomposition: Heating gallium in air or thermally decomposing gallium nitrate at temperatures between 200°C and 250°C.
Sol-Gel Method: This involves the hydrolysis and polycondensation of gallium alkoxides in solution, followed by drying and calcination.
Hydrothermal Method: Gallium oxide can be synthesized under high-pressure and high-temperature conditions in an aqueous solution.
Industrial Production Methods: Industrial production of gallium oxide typically involves the thermal decomposition of gallium nitrate or the oxidation of gallium metal in air. The resulting gallium oxide is then purified and processed into the desired form .
化学反应分析
Gallium oxide undergoes various chemical reactions, including:
Oxidation: Gallium oxide can be further oxidized to form higher oxidation states of gallium compounds.
Reduction: It can be reduced to gallium metal when heated at high temperatures in the presence of hydrogen.
Substitution: Gallium oxide reacts with alkali metal oxides at high temperatures to form compounds such as sodium gallate (NaGaO₂).
Formation of Spinels: It reacts with oxides of magnesium, zinc, cobalt, nickel, and copper to form spinel structures like magnesium gallate (MgGa₂O₄).
Common Reagents and Conditions:
Strong Alkalis: Gallium oxide dissolves in strong alkali solutions to form gallate ions (Ga(OH)₄⁻).
High Temperatures: Many reactions involving gallium oxide require high temperatures to proceed efficiently.
Major Products:
Gallate Compounds: Formed through reactions with alkali metal oxides.
Spinels: Formed through reactions with transition metal oxides.
相似化合物的比较
- Silicon Carbide (SiC)
- Gallium Nitride (GaN)
- Zinc Oxide (ZnO)
Gallium oxide’s unique properties, such as its large bandgap and availability of high-quality native substrates, make it a valuable material for various advanced applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
digallium;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNVQOSZGJRYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ga+3].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2O3 | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | gallium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84013-33-2 (67Ga-labeled cpd) | |
| Record name | Gallium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60925583 | |
| Record name | Gallium oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gallium oxide is an odorless fine white powder. Insoluble in water. (NTP, 1992), Found in different crystal forms with the beta being the only stable form; [Merck Index] White odorless solid; [CAMEO] Fine white crystalline powder; [Acros Organics MSDS] | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gallium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14370 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
6.44 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
12024-21-4, 12653-62-2, 84013-33-2 | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gallium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012653622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium oxide (67Ga2O3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084013332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALLIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F059V66A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
3236 to 3290 °F (NTP, 1992) | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


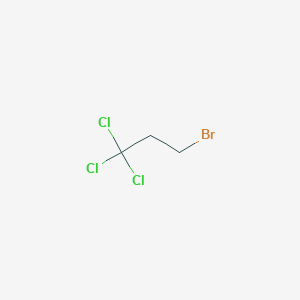
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
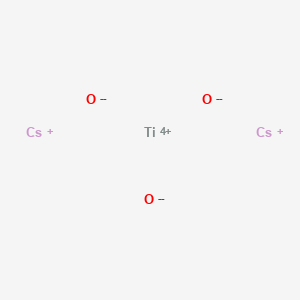

![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
![2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran](/img/structure/B85234.png)
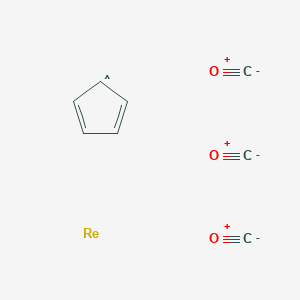
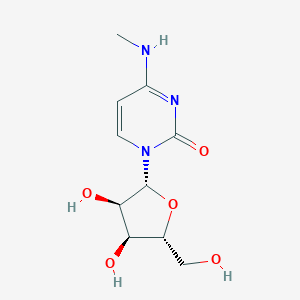
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
